molecular formula C9H9Cl2NO2 B8125621 Methyl 3-amino-2,6-dichloro-4-methylbenzoate

Methyl 3-amino-2,6-dichloro-4-methylbenzoate

Cat. No.: B8125621
M. Wt: 234.08 g/mol
InChI Key: WAVVTPLXXQXABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2,6-dichloro-4-methylbenzoate is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzoic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,6-dichloro-4-methylbenzoate typically involves the esterification of 3-amino-2,6-dichloro-4-methylbenzoic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-dichloro-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Oxidized forms of the compound, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduced forms, such as amines or alcohols.

    Hydrolysis: 3-amino-2,6-dichloro-4-methylbenzoic acid.

Scientific Research Applications

Methyl 3-amino-2,6-dichloro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-dichloro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Lacks the chlorine substituents, which can affect its reactivity and biological activity.

    Methyl 2,6-dichloro-4-methylbenzoate:

    3-amino-2,6-dichlorobenzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the ester.

Uniqueness

Methyl 3-amino-2,6-dichloro-4-methylbenzoate is unique due to the presence of both amino and ester functional groups, as well as the dichloro substitution pattern. This combination of features makes it a versatile compound for various chemical reactions and applications in research and industry.

Properties

IUPAC Name

methyl 3-amino-2,6-dichloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-4-3-5(10)6(9(13)14-2)7(11)8(4)12/h3H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVVTPLXXQXABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.